molecular formula C7H7ClN2O2S B7911180 2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride

Cat. No.: B7911180
M. Wt: 218.66 g/mol
InChI Key: IQIPHGYWYIBIRK-UHFFFAOYSA-N
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Description

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings, with an acetic acid side chain at the 3-position and a hydrochloride salt formulation. This structural motif enhances solubility and bioavailability compared to its free acid counterpart . The compound is a key intermediate in medicinal chemistry, particularly in synthesizing derivatives with antibacterial, anticancer, and antiviral activities . Its synthesis typically involves cyclization of ethyl 2-aminothiazole-4-acetate with substituted phenacyl bromides, followed by hydrolysis and acidification to yield the hydrochloride salt .

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-3-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.ClH/c10-6(11)3-5-4-12-7-8-1-2-9(5)7;/h1-2,4H,3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIPHGYWYIBIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CSC2=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Alkylation and Hydrolysis

The solvent-free N-alkylation of imidazole derivatives represents a foundational method for synthesizing imidazo[2,1-b]thiazole-acetic acid analogs. In one protocol, imidazole reacts with tert-butyl chloroacetate in the presence of potassium carbonate at 60°C, yielding imidazol-1-yl-acetic acid tert-butyl ester . Subsequent hydrolysis with aqueous hydrochloric acid produces the hydrochloride salt. While this method originally targets the 1-yl regioisomer, modifications using 2-mercaptoimidazole precursors enable selective 3-yl substitution . For example, 1-aryl-2-mercaptoimidazoles condensed with monochloroacetic acid at 80–100°C form 2-(imidazo[2,1-b]thiazol-3-yl)acetic acid intermediates, which are treated with HCl to yield the final product . This approach achieves yields of 55–67% with impurity levels below 0.5% .

Critical Parameters :

  • Temperature : 60–100°C for alkylation; room temperature for hydrolysis.

  • Base : K2CO3 or NaHCO3 for deprotonation.

  • Workup : Crystallization from water avoids solvent extraction .

Cyclization of Thiazole-Imidazole Hybrid Precursors

Cyclization strategies leverage the reactivity of thiazole and imidazole fragments to construct the fused ring system. A two-step process involves:

  • Thiol Intermediate Formation : Reacting 1,2-diaminoethane with carbon disulfide in ethanol/water under reflux yields 4,5-dihydro-1H-imidazol-2-thiol .

  • Ring Closure : Treatment with ethyl chloroacetate and aromatic aldehydes in acetic acid/sodium acetate induces cyclization, forming (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one . Acidic hydrolysis of the ester group followed by HCl treatment generates the target compound. This method is adaptable to diverse substituents but requires strict control of stoichiometry to minimize di-alkylation byproducts .

Optimization Insights :

  • Reagent Ratios : Equimolar tert-butyl chloroacetate and imidazole prevent di-acid impurities .

  • Catalysis : Tetrabutylammonium iodide enhances reaction rates in polar solvents like DMF .

Hydrochloride Salt Formation

Conversion of the free acid to the hydrochloride salt is typically achieved by treating the crude product with concentrated HCl in methanol or ethanol. For instance, stirring 2-{imidazo[2,1-b]thiazol-3-yl}acetic acid in methanolic HCl at 25°C for 2 hours yields the hydrochloride salt with >95% purity . Crystallization from ethanol/water mixtures further purifies the product .

Key Considerations :

  • Stoichiometry : 2–3 equivalents of HCl ensure complete protonation .

  • Temperature : Ambient conditions prevent decomposition of the acid-sensitive imidazothiazole core .

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods based on yield, scalability, and environmental impact:

MethodYield (%)Purity (%)Solvent UseScalability
Solvent-Free Alkylation66 99.5 NoneIndustrial
Cyclization 55–6798.0ModeratePilot-Scale
Ester Hydrolysis 70–8595.0LowLaboratory

Trade-offs :

  • Solvent-free methods excel in sustainability but require precise temperature control.

  • Cyclization offers structural versatility but generates more waste.

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways can vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt form improves aqueous solubility compared to free acids .
  • Bulky aryl groups (e.g., 4-chlorophenyl) increase molecular weight and melting points .
  • Hydrogenation (e.g., tetrahydro derivatives) reduces ring strain but may alter bioactivity .

Key Observations :

  • Phenacyl bromides with electron-withdrawing groups (e.g., Cl, F) yield higher-melting, crystalline products .
  • Multi-step syntheses (e.g., acetamide derivatives) require optimized coupling agents, reducing overall yields .

Anticancer Activity

  • 2-{Imidazo[2,1-b]thiazol-3-yl}acetic acid derivatives: Compound 5l ([6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(6-(4-methoxybenzyl)piperazinyl)acetamide): IC₅₀ = 1.4 µM against MDA-MB-231 breast cancer cells, outperforming sorafenib (IC₅₀ = 5.2 µM) . 5a (N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide): 3.76% VEGFR2 inhibition at 20 µM, less potent than 5l .

Antibacterial Activity

  • N2-Arylidene hydrazides (e.g., 3a-j):
    • MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Chlorophenyl-substituted analogs show enhanced activity due to lipophilic Cl atoms improving membrane penetration .

Physicochemical Impact on Bioactivity

  • Hydrochloride salts : Enhanced solubility improves in vivo bioavailability but may require pH adjustment for stability .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity increases metabolic stability, while chlorine’s bulk enhances target binding .

Commercial Availability and Purity

  • 2-{Imidazo[2,1-b]thiazol-3-yl}acetic acid HCl : Available at 97% purity (CymitQuimica), priced at €478/50 mg .
  • [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid : 97% purity (Moldb), molecular weight 292.74 g/mol .

Q & A

Q. What are the most efficient synthetic routes for 2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

The Friedel-Crafts acylation process under solvent-free conditions using Eaton’s reagent is a high-yield (90–96%) method for synthesizing fused imidazo[2,1-b]thiazole derivatives. Key parameters include temperature control (reflux), use of silica gel TLC for reaction monitoring, and precise stoichiometry of reagents. Solvent-free conditions minimize side reactions and simplify purification . Alternative methods, such as oxidative cyclization with lead(IV) tetraacetate, may require rigorous inert atmosphere control to avoid byproduct formation .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazo[2,1-b]thiazole core and acetic acid substituent. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. UV-Vis spectroscopy can detect π-π* transitions in the aromatic system, aiding in purity assessment .

Q. How should researchers handle stability and storage challenges associated with the hydrochloride salt form?

The compound is hygroscopic and light-sensitive. Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Periodic purity checks via HPLC are advised, as degradation products (e.g., free base or oxidized thiazole rings) may form under suboptimal conditions .

Q. What in vitro assays are suitable for initial pharmacological screening?

Use cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). For antimicrobial screening, broth microdilution assays against Gram-positive/negative bacteria and fungi are recommended. Dose-response curves should be validated with positive controls (e.g., doxorubicin for anticancer activity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as HCV NS4B or cancer-related kinases?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like HCV NS4B. Prioritize targets with known imidazo[2,1-b]thiazole affinity (e.g., NS4B PDB: 4WTA). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What strategies address regioselectivity challenges in derivatizing the imidazo[2,1-b]thiazole scaffold?

Electron-donating groups on the thiazole ring direct electrophilic substitution to the 5-position. For C-3 functionalization (acetic acid moiety), employ protecting groups (e.g., tert-butyl esters) during synthesis. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective aryl/heteroaryl additions .

Q. How do structural modifications impact pharmacokinetic properties, such as solubility and metabolic stability?

Introducing polar groups (e.g., sulfonamides) enhances aqueous solubility but may reduce blood-brain barrier penetration. Prodrug strategies (e.g., esterification of the acetic acid group) improve oral bioavailability. Assess metabolic stability using liver microsome assays and CYP450 inhibition profiling .

Q. What in vivo models are appropriate for evaluating antitumor efficacy and toxicity?

Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with intraperitoneal or oral dosing (10–50 mg/kg) are standard. Monitor tumor volume and serum biomarkers (e.g., IL-6 for inflammation). Toxicity studies should include histopathology of liver/kidney tissues and hematological parameters .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay protocols (e.g., cell line specificity, incubation time). Perform head-to-head comparisons under standardized conditions. Use orthogonal assays (e.g., Western blot for protein expression vs. ELISA for cytokine levels) to confirm mechanisms .

Q. What green chemistry approaches reduce environmental impact during large-scale synthesis?

Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., recyclable Amberlyst-15 for acylations) minimize waste. Solvent-free mechanochemical synthesis (ball milling) is energy-efficient and scalable .

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